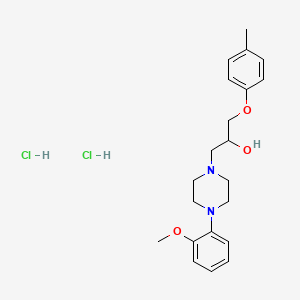
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for your compound were not found, piperazine derivatives are often synthesized through nucleophilic substitution reactions involving a piperazine and an appropriate electrophile1.Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the piperazine ring. In the case of para-Methoxyphenylpiperazine, it has a methoxyphenyl group attached to one of the nitrogen atoms in the piperazine ring1.Chemical Reactions Analysis
Piperazine and its derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation, among others1.
Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound and its substituents. These properties can include melting point, boiling point, solubility, and stability, among others1.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research on 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride includes the synthesis of novel derivatives with potential antiarrhythmic and antihypertensive effects. These effects are attributed to the compound's alpha-adrenolytic properties, which depend on the presence of a 1-phenylpiperazine moiety with methoxy- or chloro-substituents (Malawska et al., 2002). Additionally, analogs of this compound have been synthesized for potential antimicrobial activities, showing good to moderate efficacy against tested microorganisms (Bektaş et al., 2007).
Antidepressant and Anxiolytic Properties
A series of derivatives has been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter, positioning them as potential new classes of antidepressants. The dual pharmacological profile could lead to potent antidepressant agents with a novel mechanism of action (Martínez et al., 2001).
Chemotherapeutic Research
Compounds structurally related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride have been studied for their potential in chemotherapeutic applications. This includes the exploration of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant potency in inhibiting the virus (Romero et al., 1994).
Anticonvulsant Activities
Research into new kojic acid derivatives, including structures related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, has demonstrated potential anticonvulsant activities. These findings suggest the possibility of developing new therapeutic agents for the treatment of epilepsy and related disorders (Aytemir et al., 2010).
Safety And Hazards
The safety and hazards associated with piperazine derivatives can vary greatly depending on the specific compound. Some piperazine derivatives have been associated with health risks, including neurotoxicity and cardiovascular risks1.
Direcciones Futuras
The future directions of research into piperazine derivatives could involve the development of new pharmaceuticals, the investigation of new synthetic methods, and the exploration of new applications in material science1.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-17-7-9-19(10-8-17)26-16-18(24)15-22-11-13-23(14-12-22)20-5-3-4-6-21(20)25-2;;/h3-10,18,24H,11-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBMIFDNUIKYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
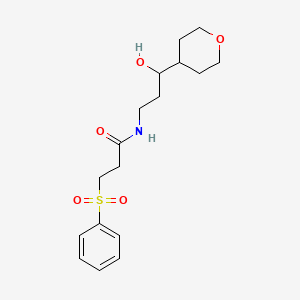
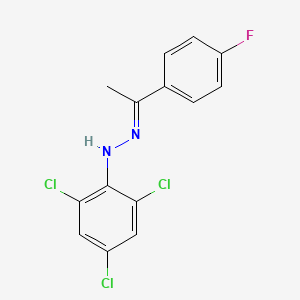
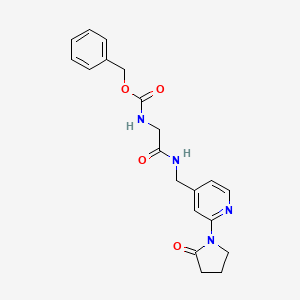
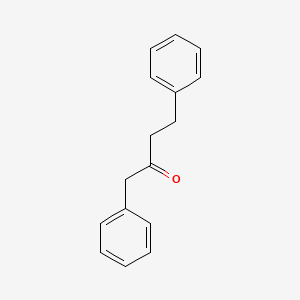
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)
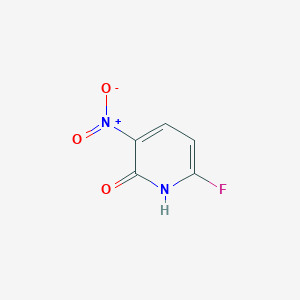
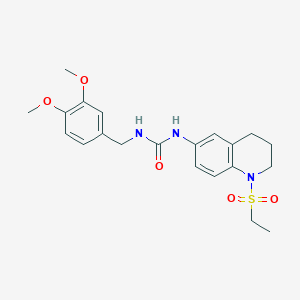
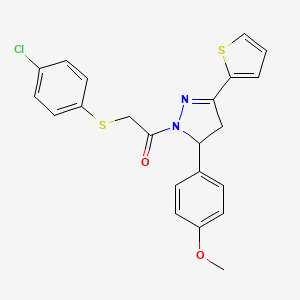
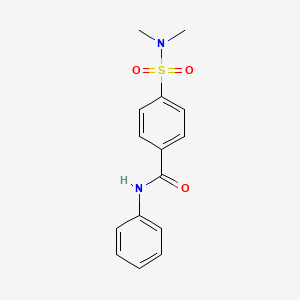
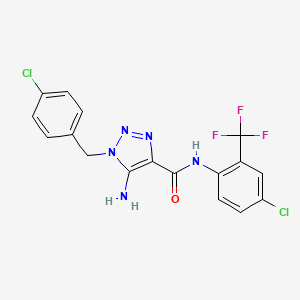
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)